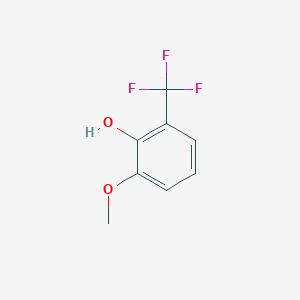

2-Methoxy-6-(trifluoromethyl)phenol

Beschreibung

Eigenschaften

Molekularformel |

C8H7F3O2 |

|---|---|

Molekulargewicht |

192.13 g/mol |

IUPAC-Name |

2-methoxy-6-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H7F3O2/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4,12H,1H3 |

InChI-Schlüssel |

RGYOYFIMSWZBKB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1O)C(F)(F)F |

Herkunft des Produkts |

United States |

Technical Whitepaper: 2-Methoxy-6-(trifluoromethyl)phenol (CAS 116314-59-1)

[1][2][3]

Executive Summary

2-Methoxy-6-(trifluoromethyl)phenol represents a specialized scaffold in modern medicinal chemistry, serving as a critical "molecular editor" for optimizing drug candidates.[1][2][3] By combining the metabolic blocking capability of the trifluoromethyl (

This guide provides a comprehensive technical analysis for researchers utilizing this compound to modulate lipophilicity (LogP) , pKa , and metabolic stability in bioactive molecules.

Part 1: Chemical Identity & Structural Analysis[1][2][4]

The molecule features a phenol core flanked by two distinct functional groups at the ortho positions (2- and 6-).[1][2][3] This "pincer" substitution pattern dictates its reactivity and binding properties.[3]

Structural Data

| Property | Detail |

| CAS Number | 116314-59-1 |

| IUPAC Name | 2-Methoxy-6-(trifluoromethyl)phenol |

| Molecular Formula | |

| Molecular Weight | 192.14 g/mol |

| SMILES | COc1cccc(C(F)(F)F)c1O |

| InChIKey | NCTLQYZNASYUIW-UHFFFAOYSA-N |

Electronic & Steric Insights

-

The "Ortho-Effect" & Acidity: The electron-withdrawing nature of the

group (inductive effect,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Est. pKa: ~8.8 (vs. ~10.0 for phenol).

-

Implication: This compound can be deprotonated by weaker bases (e.g.,

in acetone) than typical phenols, facilitating mild alkylation protocols.

-

-

Intramolecular Hydrogen Bonding: A stable 5-membered intramolecular hydrogen bond exists between the phenolic proton and the methoxy oxygen. This "locks" the conformation, reducing the energy penalty for binding in hydrophobic pockets and slightly increasing membrane permeability.

-

Metabolic Blocking: The

group at the 6-position effectively blocks metabolic hydroxylation or conjugation at this site, a common clearance pathway for phenolic drugs.[2]

Part 2: Physicochemical Properties[1][2][8][9]

| Property | Value | Source/Condition |

| Appearance | White to light yellow crystalline solid | Experimental |

| Melting Point | 51–53 °C | [1] |

| Boiling Point | ~178 °C (Predicted) | [2] |

| pKa | 8.81 ± 0.2 | Predicted [2] |

| LogP | 2.80 | Predicted [2] |

| Solubility | Soluble in MeOH, DCM, DMSO; Low in Water | Experimental |

Part 3: Synthetic Utility & Reactivity Profile[1][2]

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When functionalizing the ring (e.g., halogenation, nitration), the directing effects compete:

-

-OH (C1): Strong activator, directs ortho/para (Positions 2, 4, 6).[2]

-

-OMe (C2): Moderate activator, directs ortho/para (Positions 3, 5).[1][2]

-

-CF3 (C6): Strong deactivator, directs meta (Position 4).[1]

-

Application: Bromination will occur almost exclusively at C4, allowing for subsequent Suzuki-Miyaura coupling to build biaryl scaffolds.[2][3]

Nucleophilic Substitution (O-Alkylation)

Despite the steric bulk of the

-

Optimization: Use polar aprotic solvents (DMF, NMP) to solvate the cation and leave the phenoxide "naked" for reaction.

Metal Ligand Synthesis

The ortho-methoxy phenol motif is a precursor for

Part 4: Visualization of Reactivity

The following diagram maps the logical flow from the core scaffold to high-value derivatives.

Figure 1: Reactivity map illustrating the primary synthetic pathways. Note the pivotal role of C4-bromination for expanding the scaffold.[1][2][3]

Part 5: Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 4-Bromo-2-methoxy-6-(trifluoromethyl)phenol)

Targeting the C4 position for subsequent cross-coupling.[1][2][3]

Reagents:

-

Substrate: 2-Methoxy-6-(trifluoromethyl)phenol (1.0 eq)[1][2][3]

-

Solvent: Acetonitrile (ACN) or DMF[1]

-

Temperature: 0 °C to RT

Procedure:

-

Dissolution: Dissolve 1.92 g (10 mmol) of the phenol in 20 mL of anhydrous ACN. Cool the solution to 0 °C in an ice bath.

-

Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents over-bromination, though the deactivated ring makes poly-bromination difficult.[1][2][3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1][2][3]

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with water (

mL) followed by brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/DCM if necessary. -

Expected Yield: 85–95%.

Protocol B: O-Alkylation (General Ether Synthesis)

Overcoming steric hindrance from the

Reagents:

-

Substrate: 1.0 eq

-

Base: Cesium Carbonate (

) (1.5 eq) or Potassium Carbonate ( -

Solvent: DMF (anhydrous)[1]

Procedure:

-

Activation: Combine the phenol and base in DMF. Stir at RT for 30 mins.[3] The color may shift to yellow (phenoxide formation).

-

Alkylation: Add the alkyl halide.

-

Heating: Heat to 60–80 °C. Critical Insight: Due to the ortho-CF3 group, steric hindrance may retard the

attack.[2] Heating is often required compared to simple guaiacol alkylations.[1][2] -

Quench: Pour into ice water. Extract with EtOAc.[3]

Part 6: Handling & Safety (SDS Summary)

Hazard Classification (GHS):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

Storage & Stability:

-

Store in a cool, dry place (2–8 °C recommended for long-term).[1][2]

-

Keep under inert atmosphere (

) if possible to prevent oxidation, although the electron-deficient ring is relatively stable to air compared to electron-rich phenols.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

References

-

Chemical Synthesis Database. (2025). 2-methoxy-6-(trifluoromethyl)phenol - Synthesis and physical properties. Retrieved from

-

BenchChem. (2025).[5] A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues. Retrieved from

-

PubChem. (2025). Compound Summary: 2-Methoxy-6-(trifluoromethyl)phenol.[1][2][6] National Library of Medicine.[3] Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid (Analogous handling data). Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Phenol, 2-methoxy-6-(2-propenyl)- [webbook.nist.gov]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 2-Methoxy-6-methylphenol | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship (SAR) of Trifluoromethylated Guaiacols

Executive Summary

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

This technical guide analyzes the trifluoromethylated guaiacol scaffold, a privileged structure in drug discovery that synergizes the antioxidant capacity of the 2-methoxyphenol (guaiacol) core with the metabolic durability and lipophilicity of the trifluoromethyl (

While guaiacol is classically recognized for its radical scavenging and expectorant properties, the strategic introduction of

Physicochemical Foundation & The "Fluorine Effect"

To understand the SAR, one must first quantify how the

The Guaiacol Core vs. Trifluoromethylated Derivatives

Guaiacol (2-methoxyphenol) relies on its phenolic hydroxyl group for hydrogen atom transfer (HAT) and single electron transfer (SET). The methoxy group at the ortho position stabilizes the resulting phenoxy radical via electron donation (+M effect).

The Impact of

| Property | Native Guaiacol | Biological Implication | |

| pKa (Phenol) | ~9.98 | ~7.5 - 8.5 (depending on position) | Increased acidity facilitates deprotonation at physiological pH, altering binding to metal centers (e.g., Heme in MPO). |

| Lipophilicity (LogP) | ~1.32 | ~2.2 - 2.5 | Enhanced membrane permeability; improved blood-brain barrier (BBB) penetration. |

| Metabolic Stability | Low (Phase II conjugation) | High | |

| Bond Dissociation Enthalpy (BDE) | ~85 kcal/mol | Increased | Electron withdrawal destabilizes the cation radical, making oxidation more difficult (higher oxidation potential). |

Structure-Activity Relationship (SAR) Analysis

The SAR of trifluoromethylated guaiacols is non-linear, driven by a trade-off between electronic deactivation (reducing antioxidant radical scavenging) and lipophilic/steric interactions (enhancing enzyme binding).

Primary Activity: Myeloperoxidase (MPO) Inhibition

MPO is a heme-containing peroxidase implicated in atherosclerosis. Guaiacol derivatives act as suicide substrates or reversible inhibitors.

-

The Pharmacophore: The phenolic

is the warhead. The -

The

Role:-

Position 4 (

to OH): Introduction of -

Position 5 (

to OH, -

Activity Trend:

. -

Mechanism: The

group prevents rapid degradation of the inhibitor, allowing sustained competition with the native substrate (chloride ions), thus inhibiting the formation of HOCl (hypochlorous acid).

-

Secondary Activity: Cytotoxicity & Anti-Proliferation

In cancer models (e.g., HeLa, MCF-7), the lipophilicity of the

-

Mechanism: Disruption of mitochondrial membrane potential (

). The electron-deficient phenol acts as a protonophore, uncoupling oxidative phosphorylation. -

SAR Rule: Hydrophobicity correlates with potency. Bis-trifluoromethylation (e.g., 4,5-bis(

)-guaiacol) often leads to "molecular obesity," reducing solubility and bioavailability, whereas mono-substitution offers the optimal therapeutic window.

SAR Visualization (DOT Diagram)

Caption: Functional dissection of the trifluoromethylated guaiacol scaffold showing how specific substitutions drive MPO inhibition and cytotoxicity.

Synthetic Protocols

Synthesis of trifluoromethylated guaiacols requires navigating the directing effects of the electron-rich phenol and methoxy groups.

Protocol: Synthesis of 4-Trifluoromethylguaiacol

Methodology: Radical Trifluoromethylation using Langlois’ Reagent (Sodium trifluoromethanesulfinate).

Reagents:

-

Guaiacol (1.0 eq)

- (Langlois’ Reagent) (3.0 eq)

-

TBHP (tert-Butyl hydroperoxide) (4.0 eq)

-

Solvent: DCM/Water (biphasic)

Step-by-Step Workflow:

-

Setup: In a pressure tube, dissolve Guaiacol (124 mg, 1 mmol) in DCM (3 mL) and Water (1.5 mL).

-

Addition: Add

(468 mg, 3 mmol) followed by dropwise addition of TBHP (70% aq. solution). -

Reaction: Seal the tube and stir vigorously at 0°C for 30 mins, then warm to Room Temperature (RT) for 24 hours.

-

Note: The biphasic system helps moderate the radical reactivity.

-

-

Quench: Add saturated

solution. Extract with DCM ( -

Purification: Dry organic layer over

. Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc 9:1). -

Validation:

NMR should show a singlet around -62 ppm.

Synthetic Pathway Diagram[1]

Caption: Radical trifluoromethylation pathway utilizing Langlois' reagent for direct functionalization of the guaiacol core.

Biological Assay Protocol: MPO Inhibition

To validate the SAR described, the following assay quantifies the inhibition of MPO-mediated taurine chlorination.

Principle: MPO catalyzes the conversion of chloride to HOCl. HOCl reacts with taurine to form taurine chloramine. Taurine chloramine oxidizes TMB (3,3',5,5'-tetramethylbenzidine), causing a color change measured spectrophotometrically.

Protocol:

-

Buffer Prep: 10 mM Phosphate Buffer (PBS), pH 7.4, containing 140 mM NaCl and 10 mM Taurine.

-

Enzyme Mix: Add purified human MPO (final conc. 10-20 nM) to the buffer.

-

Inhibitor Incubation: Add the trifluoromethylated guaiacol test compound (dissolved in DMSO) at varying concentrations (0.1 - 50

M). Incubate for 10 min at 25°C.-

Control: DMSO only.

-

-

Initiation: Add

(final conc. 100 -

Quenching: After 10 mins, stop reaction by adding Catalase (20 U/mL) to destroy remaining peroxide.

-

Development: Add TMB solution. Incubate 5 mins.

-

Readout: Measure Absorbance at 650 nm.

-

Calculation: Calculate

by plotting % Inhibition vs. Log[Concentration].

Expected Result: A potent

References

-

Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Source: ResearchGate URL:[1][Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI (Pharmaceuticals) URL:[Link][2]

-

Free Radical Scavenging Properties of Guaiacol Oligomers: A Combined Experimental and Quantum Study. Source: ResearchGate URL:[1][Link]

-

Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Source: PubMed URL:[3][Link]

Sources

Strategic Bioisosterism: Leveraging 2-Methoxy-6-(trifluoromethyl)phenol to Overcome Core Drug Discovery Challenges

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a rational approach to fine-tune molecular properties, enhancing efficacy, metabolic stability, and safety.[1][2][3] This guide provides an in-depth technical exploration of 2-Methoxy-6-(trifluoromethyl)phenol, a versatile building block for bioisosteric replacement. We will dissect the unique interplay of its constituent functional groups—the phenol, the methoxy group, and the trifluoromethyl group—to understand its utility in addressing common developmental hurdles such as metabolic instability and suboptimal potency. This paper will serve as a practical resource for researchers, offering not only the theoretical underpinnings but also actionable experimental protocols and data-driven insights.

The Rationale for Bioisosteric Replacement

The journey from a hit compound to a clinical candidate is often fraught with challenges related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Bioisosterism is the practice of substituting one functional group or atom in a lead molecule with another that possesses similar steric and electronic characteristics, with the goal of producing a new molecule that retains its desired biological activity while having improved physicochemical or pharmacokinetic properties.[1][4]

The strategic incorporation of a trifluoromethyl (-CF3) group, for example, is a widely used tactic in modern drug design.[5] This is due to its profound ability to influence key molecular attributes:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4][6]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and cell uptake.[6]

-

Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can alter the pKa of nearby functionalities and engage in unique, favorable interactions with biological targets, thereby improving binding affinity and selectivity.[6][7][8]

This guide focuses on the specific scaffold of 2-Methoxy-6-(trifluoromethyl)phenol, a reagent that synergistically combines the properties of the -CF3 group with those of a phenol and a methoxy group in a fixed ortho orientation, providing a powerful tool for targeted bioisosteric replacement.

Caption: Structural and property comparison between a parent guaiacol moiety and its bioisostere.

Core Application: Replacing Metabolically Labile Phenols

A primary application for 2-Methoxy-6-(trifluoromethyl)phenol is the replacement of guaiacol or catechol (1,2-dihydroxybenzene) moieties often found in natural products and other lead compounds. These structures are frequently associated with poor metabolic stability, undergoing rapid O-demethylation or oxidation, which leads to poor pharmacokinetic profiles.

Causality Behind the Experimental Choice: By replacing a guaiacol with our subject reagent, we are making a multi-pronged strategic modification:

-

Blocking Metabolism: The -CF3 group sterically and electronically shields the adjacent methoxy group and blocks one of the positions susceptible to oxidative metabolism on the ring.

-

Enhancing Permeability: The increased lipophilicity conferred by the -CF3 group can improve the compound's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.

-

Modulating Potency: The lowered pKa of the phenol alters its ionization state at physiological pH and strengthens its hydrogen bonding capability, which can lead to enhanced binding affinity and target potency.

Comparative Physicochemical Data

The following table provides a calculated comparison to illustrate the impact of this bioisosteric switch.

| Parameter | Guaiacol (Parent) | 2-Methoxy-6-(trifluoromethyl)phenol (Bioisostere) | Rationale for Change |

| cLogP | 1.34 | 2.51 | Increased lipophilicity for potentially better membrane permeability. |

| pKa (Phenol) | ~10 | ~7-8 (Estimated) | Lower pKa enhances H-bond donor strength and alters ionization. |

| Metabolic Stability | Low (Susceptible to O-demethylation/oxidation) | High (CF3 group is inert and shields the ring) | Designed to increase plasma half-life and reduce metabolic clearance. |

| H-Bond Donors | 1 | 1 | Key interaction feature is conserved. |

| H-Bond Acceptors | 2 | 2 | Key interaction features are conserved. |

Experimental Protocols

Trustworthy protocols are self-validating. The following sections provide detailed methodologies for the synthesis and application of 2-Methoxy-6-(trifluoromethyl)phenol.

Synthesis of 2-Methoxy-6-(trifluoromethyl)phenol

This protocol is adapted from established methodologies for the synthesis of trifluoromethylated phenols.

Caption: A representative synthetic workflow for preparing the title compound.

Step-by-Step Methodology:

-

Ortho-Iodination of Guaiacol:

-

To a stirred solution of guaiacol (1.0 eq) in a suitable solvent like acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq).

-

Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-iodo-6-methoxyphenol.

-

-

Copper-Catalyzed Trifluoromethylation:

-

CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel.

-

To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-iodo-6-methoxyphenol (1.0 eq), a copper(I) source (e.g., CuI, 0.2 eq), and a suitable ligand (e.g., 1,10-phenanthroline, 0.4 eq).

-

Add a polar aprotic solvent such as DMF or NMP.

-

Carefully add the trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃) (1.5 eq), to the mixture at room temperature.

-

Heat the reaction to 80-100 °C and monitor its progress by LC-MS.

-

Once the reaction is complete, cool to room temperature and carefully quench with aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude material via column chromatography to afford the final product, 2-Methoxy-6-(trifluoromethyl)phenol.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

-

Application: Incorporation into a Lead Scaffold via Williamson Ether Synthesis

This protocol demonstrates how to couple the synthesized phenol to a lead molecule containing a suitable leaving group (e.g., a primary alkyl bromide).

Step-by-Step Methodology:

-

Deprotonation of the Phenol:

-

Dissolve 2-Methoxy-6-(trifluoromethyl)phenol (1.1 eq) in a dry polar aprotic solvent like DMF or acetone in a flask under an inert atmosphere.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq) or cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

-

-

Nucleophilic Substitution:

-

To the stirred suspension, add the lead compound containing the alkyl bromide leaving group (R-Br) (1.0 eq).

-

Heat the reaction mixture to 50-70 °C. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Validation:

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final, bioisosterically modified compound.

-

Confirm the identity and purity of the final molecule using NMR spectroscopy and mass spectrometry.

-

Conclusion and Future Perspectives

2-Methoxy-6-(trifluoromethyl)phenol is more than a simple chemical reagent; it is a meticulously designed tool for strategic intervention in the drug discovery process. Its unique combination of a metabolically robust, lipophilic trifluoromethyl group with the hydrogen-bonding capabilities of a methoxyphenol scaffold provides a potent solution for addressing the common liabilities of catechol- and guaiacol-containing lead compounds. By blocking metabolic pathways, enhancing membrane permeability, and modulating target affinity, this bioisosteric replacement can significantly accelerate the transition of a promising lead into a viable drug candidate. [9][10]As medicinal chemistry continues to evolve, the rational design and application of such sophisticated building blocks will remain central to the development of safer and more effective therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.

- 2-methoxy-6-(trifluoromethyl)phenol - Chemical Synthesis Database. Synblock.

- 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

- Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.

- What are good methoxy isosteres in medicinal chemistry? ResearchGate.

- Bioisosteric Replacement Strategies. SpiroChem.

- (E)-2-Methoxy-6-[(2-trifluoromethylphenylimino)methyl]phenol. ResearchGate.

- 2-Methoxy-6-methylphenol. PubChem.

- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PMC.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

- Bioisosteric Replacements. Chemspace.

- Drug Modifications to Improve Stability. Chemistry LibreTexts.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.

- Application of Bioisosteres in Drug Design. SlideShare.

- Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. MDPI.

- Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.

Sources

- 1. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 2. chem-space.com [chem-space.com]

- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jelsciences.com [jelsciences.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-6-(trifluoromethyl)phenol: Structural Dynamics, Acidity, and Applications in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic placement of electron-withdrawing and electron-donating groups on phenolic rings is a fundamental tactic for tuning pharmacokinetics and target-binding affinity. 2-Methoxy-6-(trifluoromethyl)phenol (CAS: 116314-59-1) represents a highly specialized building block characterized by its unique push-pull electronic environment. By flanking the hydroxyl group with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a mesomerically donating methoxy (-OCH₃) group, chemists can precisely modulate the compound's acidity (pKa) and lipophilicity (LogP).

This technical whitepaper explores the causality behind the structural properties of 2-methoxy-6-(trifluoromethyl)phenol, details the thermodynamic mechanics governing its acidity, provides a robust protocol for pKa determination, and highlights its emerging role in drug development.

Physicochemical Profiling & Structural Data

To understand the behavior of 2-methoxy-6-(trifluoromethyl)phenol in biological systems, we must first benchmark its fundamental properties against its simpler structural analogs. The table below summarizes the quantitative data critical for assay development and structural analysis.

Table 1: Comparative Physicochemical Properties

| Compound | CAS Number | Molecular Weight | Structural Substituents | Experimental pKa (25°C) |

| Phenol | 108-95-2 | 94.11 g/mol | None | 9.95 |

| 2-Methoxyphenol (Guaiacol) | 90-05-1 | 124.14 g/mol | 2-OCH₃ | 9.98 [1] |

| 2-Trifluoromethylphenol | 444-30-4 | 162.11 g/mol | 2-CF₃ | 8.95 [2] |

| 2-Methoxy-6-(trifluoromethyl)phenol | 116314-59-1 | 192.14 g/mol | 2-OCH₃, 6-CF₃ | ~8.5 - 8.8 (Calculated) |

Data sourced from [3] and [1].

Mechanistic Analysis of Acidity (pKa)

The acidity of a phenol is dictated by the stability of its conjugate base (the phenoxide anion). In 2-methoxy-6-(trifluoromethyl)phenol, the pKa is driven by a complex interplay of inductive (-I), resonance (+M), and negative hyperconjugation effects.

The Role of the 6-Trifluoromethyl Group (-CF₃)

The -CF₃ group is a potent electron-withdrawing moiety. Unlike nitro (-NO₂) or carbonyl groups, it does not withdraw electrons via resonance (-M = 0). Instead, it stabilizes the phenoxide anion through a powerful inductive effect (-I) combined with negative hyperconjugation , where the lone pair of the anionic oxygen donates electron density into the low-lying antibonding orbitals (σ*) of the C-F bonds. This significantly lowers the pKa, as seen in 2-trifluoromethylphenol (pKa 8.95) compared to phenol (pKa 9.95) [2].

The Role of the 2-Methoxy Group (-OCH₃)

The methoxy group presents a dichotomy. It is highly electronegative, exerting an inductive withdrawal (-I) through the sigma framework. However, its oxygen lone pairs can donate electron density into the aromatic ring via resonance (+M) . In the ortho position, these two effects nearly cancel each other out, which is why 2-methoxyphenol (guaiacol) has a pKa of 9.98, almost identical to pure phenol [1].

Synergistic Anion Stabilization

When both groups are present at the 2- and 6- positions, the resonance donation of the -OCH₃ group is overwhelmed by the massive inductive pull of the -CF₃ group. The steric bulk of the ortho substituents also forces the methoxy group out of coplanarity with the aromatic ring, diminishing its +M resonance capability while leaving its -I inductive pull intact. Consequently, the phenoxide anion is highly stabilized, dropping the anticipated pKa into the 8.5–8.8 range.

Electronic effects governing the stabilization of the phenoxide anion.

Experimental Protocol: Potentiometric pKa Determination

Because the -CF₃ group imparts significant lipophilicity, 2-methoxy-6-(trifluoromethyl)phenol exhibits poor aqueous solubility. Standard aqueous titration will result in precipitation and erroneous pKa values. Therefore, a cosolvent extrapolation method (Yasuda-Shedlovsky) must be employed. This protocol is designed as a self-validating system to ensure thermodynamic accuracy.

Reagents and Equipment

-

Analyte: 2-Methoxy-6-(trifluoromethyl)phenol (>98% purity).

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized).

-

Cosolvent: HPLC-grade Methanol (MeOH) and Milli-Q Water.

-

Equipment: Automated potentiometric titrator with a glass-calomel combination electrode.

Step-by-Step Methodology

-

Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.00) at a strictly controlled 25.0 ± 0.1 °C.

-

Cosolvent Preparation: Prepare three distinct solvent mixtures of MeOH/Water at 30%, 40%, and 50% (v/v) MeOH.

-

Sample Dissolution: Dissolve exactly 0.5 mmol of 2-methoxy-6-(trifluoromethyl)phenol into 50 mL of each cosolvent mixture.

-

Titration Execution:

-

Maintain the solution under an inert Argon atmosphere to prevent CO₂ absorption.

-

Titrate with 0.1 M NaOH in 0.05 mL increments.

-

Allow a 30-second equilibration time between injections to ensure stable electrode readings.

-

-

Self-Validating Data Analysis (Gran Plot): Plot the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence point. Calculate the apparent pKa (psKa) at the half-equivalence point for each cosolvent ratio.

-

Yasuda-Shedlovsky Extrapolation: Plot the apparent psKa values against the inverse dielectric constant (1/ε) of the respective MeOH/Water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

Experimental workflow for lipophilic phenol pKa determination via cosolvent extrapolation.

Applications in Drug Development

The unique steric and electronic profile of 2-methoxy-6-(trifluoromethyl)phenol makes it an invaluable building block in the synthesis of targeted therapeutics.

FTO (Fat Mass and Obesity-Associated Protein) Inhibitors

Recent advancements in metabolic disease research have identified the FTO enzyme as a critical target for treating obesity, diabetes, and related metabolic syndromes. Phenyl methanone derivatives utilizing highly substituted phenols have shown a surprisingly sensitive structure-activity relationship (SAR) against FTO [4].

Incorporating a 2-methoxy-6-(trifluoromethyl)phenol moiety into the inhibitor scaffold provides three distinct pharmacological advantages:

-

Hydrogen Bond Modulation: The lowered pKa of the phenolic hydroxyl group enhances its ability to act as a stronger hydrogen bond donor within the FTO active site.

-

Metabolic Stability: The -CF₃ group blocks cytochrome P450-mediated oxidation at the ortho position, increasing the compound's biological half-life.

-

Lipophilic Target Engagement: The highly lipophilic fluorine atoms engage in favorable hydrophobic interactions with non-polar residues in the binding pocket, driving up binding affinity (Kd).

References

- Google Patents. "Derivatives of phenylmethanone as fto inhibitors (WO2019129121A1)." World Intellectual Property Organization.

The Fluorine Effect: Navigating the Nuances of Lipophilicity in Methoxy Phenols

An In-Depth Technical Guide

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical profile, profoundly impacting its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth analysis of the effect of fluorine substitution on the lipophilicity of methoxy phenols, a common scaffold in drug discovery. We move beyond the generalized view of fluorine's impact, delving into the nuanced interplay of inductive and resonance effects, hydrogen bonding, and conformational changes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical explanations but also detailed experimental protocols for the accurate determination of lipophilicity, ensuring a robust and empirically grounded understanding.

Introduction: Lipophilicity, Fluorine, and the Medicinal Chemist's Toolkit

The journey of a drug molecule from administration to its biological target is a complex odyssey governed by its physicochemical properties. Among the most critical of these is lipophilicity, the affinity of a molecule for a lipid-like environment. Quantitatively expressed as the logarithm of the partition coefficient (LogP), this parameter is a key determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] It dictates the ease with which a compound can traverse cellular membranes, influences its binding to plasma proteins, and affects its susceptibility to metabolic enzymes.[1][2]

Fluorine has emerged as a "magic element" in drug design.[3] Its substitution for hydrogen, a common strategy known as bioisosteric replacement, can dramatically alter a molecule's properties.[4] With a van der Waals radius only slightly larger than hydrogen, fluorine can often be introduced with minimal steric perturbation.[5] However, as the most electronegative element, it imparts profound electronic changes, anchored by the exceptional strength of the carbon-fluorine (C-F) bond.[5][6] These alterations can enhance metabolic stability, modulate the acidity or basicity (pKa) of nearby functional groups, and influence binding affinity to target proteins.[3][5][7]

This guide focuses specifically on the impact of fluorination on the lipophilicity of methoxy phenols. We will dissect the underlying physicochemical principles, provide validated experimental workflows for LogP determination, and interpret the data in the context of rational drug design.

The Physicochemical Basis of Fluorine's Influence

The effect of fluorine on molecular lipophilicity is not a simple, monolithic increase. It is a context-dependent outcome of several competing factors. The position of the fluorine atom on the aromatic ring relative to the hydroxyl and methoxy groups is critical.

Dueling Electronic Effects

The net electronic influence of fluorine on an aromatic ring is a delicate balance between two opposing forces: a powerful inductive effect and a modest resonance effect.[8]

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[8] This effect deactivates the ring, making it more electron-poor and altering the molecule's overall dipole moment.

-

Resonance (Mesomeric) Effect (+M): The lone pairs of electrons in fluorine's p-orbitals can be delocalized into the π-system of the benzene ring.[8] This donation of electron density increases the electron density primarily at the ortho and para positions.[9]

For fluorine, the electron-withdrawing inductive effect significantly outweighs the electron-donating resonance effect.[8] This net withdrawal of electron density can reduce the electron density of the π-system, which may decrease favorable interactions with non-polar solvents and thus lower lipophilicity.

Caption: Electronic effects of fluorine on an aromatic ring.

Modulation of Hydrogen Bonding

Fluorine's influence extends to hydrogen bonding capabilities. The C-F bond itself is a very weak hydrogen bond acceptor.[5] More significantly, the inductive effect of a nearby fluorine atom can increase the acidity (lower the pKa) of the phenolic proton.[10] This increased ionization at physiological pH leads to a lower distribution coefficient (LogD), which is often perceived as lower lipophilicity. Furthermore, fluorine can influence the hydrogen bond accepting strength of the methoxy group's oxygen atom. An ortho-fluorine, for instance, can form an intramolecular hydrogen bond with the phenolic hydroxyl group, shielding it from interaction with water and potentially increasing lipophilicity.

Conformational Constraints

The introduction of fluorine can alter conformational preferences through effects like the gauche effect, where polar C-F bonds favor specific dihedral angles relative to other polar bonds.[5][11] This can stabilize a particular conformation that may present a more or less "greasy" surface to the solvent, thereby subtly modulating the measured LogP.

Experimental Protocols for LogP Determination

While in silico predictions of LogP are valuable for initial screening, they can be less accurate for fluorinated compounds where subtle electronic effects are at play.[12][13] Therefore, experimental determination is crucial for reliable data.

Caption: Experimental workflows for LogP determination.

Protocol 1: The Shake-Flask Method

This method is considered the "gold standard" as it directly measures the partitioning of a compound between n-octanol and water at equilibrium.[14]

Causality: The core principle is allowing the analyte to reach a thermodynamic equilibrium between two immiscible phases. The ratio of its concentration in these phases is the definition of the partition coefficient. This direct measurement provides high accuracy when performed correctly.[15]

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Sample Preparation: Accurately weigh a small amount of the test compound (e.g., 1-5 mg) and dissolve it in a predetermined volume of the pre-saturated n-octanol (e.g., 5 mL).

-

Partitioning: Add an equal volume of pre-saturated water (5 mL) to the octanol solution in a glass vial with a PTFE-lined cap.

-

Equilibration: Agitate the vial at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium. This can range from 2 to 24 hours, depending on the compound. A preliminary time-course study is recommended to determine the point of equilibrium.

-

Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the two phases.[14]

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Extreme care must be taken to avoid cross-contamination.[14]

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity. A calibration curve in each phase is required for accurate quantification.

-

Calculation: Calculate the LogP value using the formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in water] )

Self-Validation: The protocol's integrity is maintained by running replicates (n≥3), confirming mass balance (total amount of compound recovered should be >95% of the initial amount), and ensuring the measured LogP is independent of the initial solute concentration.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity and is well-suited for high-throughput screening.[16]

Causality: In RP-HPLC, the stationary phase (e.g., C18) is lipophilic, and the mobile phase is more polar. A more lipophilic compound will have a stronger affinity for the stationary phase and thus a longer retention time. By calibrating the system with compounds of known LogP, a robust correlation can be established.[17]

Step-by-Step Methodology:

-

System Setup: Use a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Isocratic elution (constant mobile phase composition) is typically used.[14]

-

Selection of Standards: Choose a set of 6-8 commercially available compounds with reliable, literature-reported LogP values that span a range bracketing the expected LogP of the test compounds.

-

Calibration Curve Generation: a. Inject each standard individually and record its retention time (t_R). b. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). c. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0. d. Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. Perform a linear regression to obtain a calibration equation (e.g., LogP = m(log k) + c). The correlation coefficient (R²) should be >0.95 for a valid calibration.[16]

-

Analysis of Test Compound: Inject the test compound under the identical chromatographic conditions and record its retention time.

-

Calculation: Calculate the log k for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

Self-Validation: The method is validated by the quality of the calibration curve (linearity and R² value) and by periodically running a quality control standard with a known LogP to ensure system suitability. The obtained LogP values should be within ±1 log unit of the shake-flask value for accuracy.[14]

Data Interpretation: The Context-Dependent Effect of Fluorination

The impact of fluorination on the lipophilicity of methoxy phenols is highly dependent on the substitution pattern. The following table presents hypothetical, yet plausible, LogP data for a series of compounds to illustrate these nuanced effects.

| Compound | Structure | Hypothetical LogP | Rationale / Key Interactions |

| 1. Guaiacol (2-Methoxy phenol) | -OH and -OCH3 are ortho | 1.34 | Baseline. Intramolecular H-bond between -OH and -OCH3 reduces interaction with water. |

| 2. 4-Fluoroguaiacol | Fluorine para to -OH | 1.55 | The C-F bond is more non-polar than a C-H bond, slightly increasing overall lipophilicity.[18] Inductive withdrawal is distal to H-bonding groups. |

| 3. 5-Fluoroguaiacol | Fluorine meta to -OH | 1.48 | Similar to 4-fluoro, but the inductive effect is now closer to the methoxy group, slightly altering polarity. |

| 4. 3-Fluoroguaiacol | Fluorine ortho to -OH | 1.70 | Strong intramolecular H-bond between -OH and ortho-F shields the polar hydroxyl group effectively, increasing lipophilicity. |

| 5. 6-Fluoroguaiacol | Fluorine ortho to -OCH3 | 1.62 | Fluorine sterically reinforces the -OH/-OCH3 intramolecular H-bond, increasing lipophilicity. |

| 6. 4-Methoxy phenol | -OH and -OCH3 are para | 1.30 | No intramolecular H-bond; both polar groups are fully exposed to solvent. |

| 7. 2-Fluoro-4-methoxy phenol | Fluorine ortho to -OH | 1.65 | Introduction of an intramolecular H-bond between -OH and ortho-F significantly increases lipophilicity compared to the parent. |

| 8. 3-Fluoro-4-methoxy phenol | Fluorine meta to -OH | 1.42 | General increase due to C-F bond hydrophobicity. Inductive effect lowers pKa of phenol, but the effect on LogP of the neutral species is modest.[19] |

Note: The LogP values are illustrative and serve to demonstrate trends.

Analysis:

-

Positional Isomerism is Key: Comparing compounds 2, 3, 4, and 5 clearly shows that the position of the fluorine atom has a significant impact. The largest increase in lipophilicity is observed when the fluorine is positioned ortho to the hydroxyl group (4 and 7 ), enabling the formation of a strong intramolecular hydrogen bond that masks the polar -OH group from the aqueous phase.

-

Interplay of Functional Groups: In guaiacol (1 ), an intramolecular hydrogen bond already exists. Adding fluorine can either reinforce this interaction (5 ) or introduce a new, more dominant one (4 ), both leading to increased lipophilicity. In 4-methoxyphenol (6 ), where no such bond exists, the introduction of an ortho-fluorine (7 ) has a more dramatic effect on LogP compared to the parent compound.

-

General vs. Specific Effects: While a single fluorine-for-hydrogen substitution often leads to a slight increase in LogP due to the hydrophobicity of the C-F bond, this effect can be overshadowed by more powerful electronic and conformational influences.[5][20] The data refutes the oversimplified notion that fluorination always increases lipophilicity.

Implications in Drug Design

Understanding and precisely controlling the lipophilicity of methoxy phenol-containing drug candidates is vital for success.

-

Optimizing Membrane Permeability: Strategic fluorination allows chemists to dial in a specific LogP value to balance aqueous solubility with the ability to cross the lipid bilayers of cell membranes, a critical factor for oral bioavailability.[7][21]

-

Blocking Metabolic Hotspots: The C-F bond is exceptionally stable and resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Placing a fluorine atom at a metabolically labile position on the aromatic ring can significantly increase the drug's half-life and exposure.

-

Modulating Target Affinity: The electronic changes induced by fluorine alter the electron distribution in the aromatic ring, which can enhance or diminish electrostatic or π-stacking interactions within the target protein's binding pocket.[7][22]

Conclusion

The influence of fluorine on the lipophilicity of methoxy phenols is a sophisticated and highly context-dependent phenomenon. It is not a simple additive property but rather the result of a complex interplay between inductive effects, resonance, hydrogen bonding, and conformational changes. A simplistic assumption that fluorination universally increases lipophilicity is a perilous oversimplification in drug design. This guide underscores the absolute necessity of empirical measurement using validated methods like the shake-flask or RP-HPLC protocols detailed herein. For the medicinal chemist, fluorine is not a blunt instrument but a precision tool that, when wielded with a deep understanding of its physicochemical effects, allows for the meticulous optimization of a molecule's properties to create safer and more effective medicines.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved March 3, 2026.

- Ferreira, L., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- van der Born, D., et al. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.

- Böhm, H.-J., et al. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- Ouattara, O., & Ziao, N. (2017). Quantum Chemistry Prediction of Molecular Lipophilicity Using Semi-Empirical AM1 and Ab Initio HF/6-311++G Levels. Scientific Research Publishing.

- Apollo Scientific. (2026, January 19).

- Anger, F., et al. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.

- BenchChem. (2025). Electronic effects of fluorine and bromine on the aniline ring.

- Longdom Publishing. (2024, March 22).

- Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?.

- Avdeef, A., et al. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- BOC Sciences. (n.d.). Lipophilicity Assays.

- Coutinho, A. L., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- Wikipedia. (n.d.). Biological aspects of fluorine.

- Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery.

- University of Lincoln Library. (n.d.).

- Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- Wang, Y., et al. (2021, December 7).

- Krenske, E. H., et al. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.

- SciSpace. (n.d.). The validation of quantum chemical lipophilicity prediction of alcohols.

- World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs.

- Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.

- WuXi AppTec DMPK. (2023, November 30).

- Roy, K., et al. (2023, January 13).

- MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics.

- ResearchGate. (n.d.).

- Tressler, C. M., & Zartler, E. R. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC - NIH.

- PubMed. (2016, March 14). Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry.

- PubMed. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- JoVE. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview.

- PMC. (n.d.).

- ResearchGate. (n.d.).

- RSC Publishing. (2016, August 3).

- PMC. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.

- Taylor & Francis Online. (2021, October 6). Lipophilicity, gas-phase optimized geometry, quantum chemical calculations, Hirshfeld surface analysis, energy frameworks, and molecular docking studies of novel (Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one.

- ACS Publications. (2023, January 4).

- ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC )

- PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E....

- MDPI. (2024, July 30).

- PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- PMC. (2015, November 23). Investigating the Influence of (Deoxy)

Sources

- 1. mdpi.com [mdpi.com]

- 2. connectsci.au [connectsci.au]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. quora.com [quora.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 13. Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 19. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 20. pharmacyjournal.org [pharmacyjournal.org]

- 21. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 22. inhancetechnologies.com [inhancetechnologies.com]

An In-Depth Technical Guide to the Electronic Properties of 2,6-Disubstituted Trifluoromethyl Phenols

Abstract

The strategic incorporation of trifluoromethyl groups and diverse substituents at the 2 and 6 positions of a phenolic ring gives rise to a class of molecules with finely tunable electronic properties. This guide provides a comprehensive exploration of the synthesis, electronic characterization, and structure-property relationships of 2,6-disubstituted trifluoromethyl phenols. We delve into the theoretical underpinnings of substituent effects, detailing both experimental and computational methodologies for the precise determination of key electronic parameters such as pKa and redox potentials. Furthermore, this whitepaper bridges fundamental chemical properties with practical applications, particularly in the realm of drug discovery, by examining how these electronic characteristics can be harnessed to modulate biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important class of compounds.

Introduction: The Significance of 2,6-Disubstituted Trifluoromethyl Phenols

Phenolic scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The electronic nature of the phenolic hydroxyl group and the aromatic ring is pivotal to their biological function, influencing factors such as binding affinity to target proteins, metabolic stability, and pharmacokinetic profiles. The introduction of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, imparts unique electronic and steric properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing moiety, which can significantly impact the acidity of the phenolic proton and the overall electron density of the aromatic ring.[2]

When the phenolic ring is further functionalized at the 2 and 6 positions, the resulting steric and electronic interplay creates a powerful platform for the rational design of molecules with tailored properties. These ortho-substituents can influence the conformation of the molecule, modulate the acidity of the phenol, and alter its redox behavior.[3] This fine-tuning of electronic properties is a cornerstone of modern drug design, enabling the optimization of a compound's efficacy and safety profile.[4] This guide will provide a detailed examination of the synthesis and electronic characteristics of these fascinating molecules and explore their potential in the development of novel therapeutics.

Synthesis of 2,6-Disubstituted Trifluoromethyl Phenols

The synthesis of 2,6-disubstituted trifluoromethyl phenols can be approached through various strategies, depending on the desired substitution pattern. A common route involves the introduction of the trifluoromethyl group onto a pre-existing substituted phenol or the construction of the phenolic ring with the trifluoromethyl group already in place.

A key intermediate for many derivatives is 2,6-bis(trifluoromethyl)phenol . Its synthesis, which was not reported until the work of Miller et al., provides a valuable starting point for further elaboration. The synthetic route is outlined below:

Figure 1: Synthesis of 2,6-Bis(trifluoromethyl)phenol.

This three-step sequence involves protection of the phenolic hydroxyl group, ortho-directed lithiation followed by iodination, and a final trifluoromethylation step.[3]

For phenols with different 2,6-substituents, a common strategy is the modification of a commercially available substituted phenol. For instance, the synthesis of 2-allyl-5-trifluoromethyl phenol proceeds via an O-allylation followed by a Claisen rearrangement of 3-trifluoromethylphenol.[5]

Interplay of Electronic and Steric Effects

The electronic properties of 2,6-disubstituted trifluoromethyl phenols are a direct consequence of the interplay between inductive and resonance effects of the substituents, further modulated by steric interactions.[6]

-

Inductive Effects (-I/+I): Transmitted through sigma bonds, these effects arise from the electronegativity difference between a substituent and the aromatic ring. Electron-withdrawing groups, such as the -CF3 group, exert a -I effect, pulling electron density from the ring and increasing the acidity of the phenol.[7]

-

Resonance Effects (+M/-M): These effects involve the delocalization of electrons through the pi-system of the aromatic ring. Electron-donating groups with a +M effect can decrease acidity, while electron-withdrawing groups with a -M effect increase acidity. These effects are most pronounced for substituents at the ortho and para positions.[8]

-

Steric Effects: Bulky substituents at the ortho positions can introduce steric hindrance, which can have several consequences. They can disrupt the planarity of the system, affecting resonance.[3] They can also hinder the solvation of the phenoxide anion, which can decrease the acidity of the phenol.[3] This "ortho-effect" can lead to non-additive substituent effects that are not easily predicted by simple Hammett relationships.[9]

The trifluoromethyl group is a potent electron-withdrawing group primarily through its strong -I effect. When placed on a phenol ring, it significantly increases the acidity (lowers the pKa) compared to phenol itself.[10] The presence of additional substituents at the 2 and 6 positions will further modulate this acidity based on their combined electronic and steric contributions.

Experimental Determination of Electronic Properties

Precise measurement of electronic properties is crucial for understanding structure-activity relationships. The two most important parameters for phenols are the acid dissociation constant (pKa) and the redox potential.

pKa Determination by UV-Vis Spectrophotometry

The pKa of a phenol can be accurately determined by monitoring the pH-dependent changes in its UV-Vis absorption spectrum. The phenol (ArOH) and its conjugate base, the phenoxide (ArO-), have distinct absorption maxima due to the differences in their electronic structures.

Experimental Protocol: Spectrophotometric pKa Determination

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the expected pKa of the phenol.

-

Preparation of Phenol Stock Solution: Prepare a concentrated stock solution of the 2,6-disubstituted trifluoromethyl phenol in a suitable solvent (e.g., methanol or DMSO).

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the phenol stock solution to a fixed volume of the buffer. Prepare two additional samples in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

-

UV-Vis Spectral Acquisition: Record the UV-Vis spectrum of each sample over a suitable wavelength range (typically 200-400 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance for the acidic (λ_acid) and basic (λ_basic) forms of the phenol.

-

At a selected wavelength where the absorbance difference between the acidic and basic forms is significant, plot the absorbance versus the pH of the buffer solutions.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH: pKa = pH - log([A-]/[HA]) where the ratio of the deprotonated form ([A-]) to the protonated form ([HA]) can be determined from the absorbance values.[9]

-

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Redox Potential Determination by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of molecules. For phenols, CV can be used to determine the oxidation potential, which is a measure of the ease with which the phenol can lose an electron to form a phenoxyl radical. This property is particularly relevant for understanding antioxidant activity and metabolic pathways.

Experimental Protocol: Cyclic Voltammetry of Phenols

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution of the 2,6-disubstituted trifluoromethyl phenol in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.

-

Cyclic Voltammogram Acquisition:

-

Set the initial and final potentials to scan a range that encompasses the expected oxidation potential of the phenol.

-

Apply a potential sweep at a defined scan rate (e.g., 100 mV/s) and record the resulting current.

-

Reverse the scan to the initial potential.

-

-

Data Analysis:

-

The oxidation peak potential (Epa) is determined from the resulting voltammogram.

-

The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding reduction peak on the reverse scan. For many phenols, the oxidation is irreversible due to follow-up reactions of the phenoxyl radical.[11]

-

The formal potential (E°') can be estimated from the average of the anodic and cathodic peak potentials for a reversible couple.

-

Figure 3: Workflow for determining redox potential using cyclic voltammetry.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of molecules.[12] For 2,6-disubstituted trifluoromethyl phenols, DFT calculations can provide valuable insights into their geometry, pKa, redox potentials, and other electronic descriptors.

Computational Protocol: DFT Calculations

-

Structure Optimization: The geometry of the phenol and its corresponding phenoxide anion are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[3][13] Frequency calculations are performed to confirm that the optimized structures are true energy minima.

-

pKa Prediction: The pKa can be calculated using the direct approach, which involves calculating the Gibbs free energy of the acid dissociation equilibrium in solution.[6][13] The inclusion of explicit solvent molecules can improve the accuracy of the prediction.[6]

-

Redox Potential Prediction: The oxidation potential can be estimated by calculating the Gibbs free energy change for the one-electron oxidation of the phenol to its phenoxyl radical.

-

Analysis of Electronic Descriptors: DFT calculations can also provide a wealth of information about the electronic structure, including:

-

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) analysis: NBO analysis can be used to quantify charge distribution and delocalization effects.

-

Figure 4: General workflow for DFT analysis of electronic properties.

Quantitative Structure-Activity Relationships (QSAR) in Drug Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activity.[14] These models are invaluable in drug discovery for predicting the activity of new compounds and for understanding the key molecular features that drive biological response.[15]

For 2,6-disubstituted trifluoromethyl phenols, QSAR studies can be employed to link their electronic properties (pKa, redox potential, Hammett parameters) and steric properties to their activity as, for example, enzyme inhibitors or receptor modulators.

A general form of a Hansch equation, a classic QSAR model, is:

log(1/C) = k1logP + k2σ + k3*Es + k4

where:

-

log(1/C) is the biological activity (C is the concentration required to produce a certain effect).

-

logP is a measure of the compound's lipophilicity.

-

σ is the Hammett substituent constant, which quantifies the electronic effect of a substituent.[16]

-

Es is the Taft steric parameter, which quantifies the steric effect of a substituent.

-

k1, k2, k3, and k4 are constants determined by regression analysis.

Case Study: QSAR of 2,6-di-tert-butylphenol Derivatives as Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Inhibitors

A study on 2,6-di-tert-butylphenol derivatives as dual inhibitors of COX and LOX enzymes provides a relevant example of how electronic and steric properties influence biological activity.[7] The study found that:

-

COX inhibition was correlated with hydrogen donation ability and hydrophobic properties.

-

LOX inhibition was suggested to involve a redox mechanism, highlighting the importance of the phenol's oxidation potential.

This case study demonstrates that by systematically varying the substituents on the phenolic ring and measuring the resulting electronic properties and biological activities, predictive QSAR models can be developed. These models can then guide the design of more potent and selective inhibitors. For 2,6-disubstituted trifluoromethyl phenols, a similar approach could be used to optimize their activity against a variety of biological targets. The strong electron-withdrawing nature of the trifluoromethyl group would be expected to significantly influence both the pKa and redox potential, providing a powerful handle for modulating biological activity.

Data Summary

The following tables summarize key electronic and physicochemical properties for a selection of relevant compounds. Due to the limited availability of a complete experimental dataset for a homologous series of 2,6-disubstituted trifluoromethyl phenols, this table includes a combination of experimental and predicted values to illustrate the expected trends.

Table 1: Physicochemical Properties of Selected Phenols

| Compound | pKa | Oxidation Potential (Epa vs. Ag/AgCl) | Hammett Constant (σp) of 4-substituent |

| Phenol | 9.95 | ~0.8 V | 0.00 |

| 4-Methylphenol | 10.26 | ~0.7 V | -0.17 |

| 4-Chlorophenol | 9.42 | ~0.9 V | 0.23 |

| 4-Nitrophenol | 7.15 | ~1.1 V | 0.78 |

| 4-Trifluoromethylphenol | 9.08[14] | (predicted higher than phenol) | 0.54 |

| 2,6-Dimethylphenol | 10.6 | (predicted higher than phenol) | - |

| 2,6-Di-tert-butylphenol | 11.85 (predicted) | ~0.5 V | - |

| 2,6-Bis(trifluoromethyl)phenol | (predicted to be highly acidic) | (predicted to be high) | - |

Note: Oxidation potentials are highly dependent on experimental conditions (solvent, electrolyte, pH, electrode). The values presented are approximate and intended for comparative purposes.

Table 2: NMR Spectroscopic Data for Trifluoromethylphenols (in CDCl3)

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |

| 2-Trifluoromethylphenol | 7.50 (d), 7.38 (t), 6.95 (m) | 154.3, 131.5, 127.8 (q), 124.0 (q), 120.2, 117.5 | -62.5 |

| 3-Trifluoromethylphenol | 7.33 (t), 7.19 (d), 7.08 (s), 7.00 (d) | 155.8, 131.8 (q), 130.2, 123.8 (q), 121.2, 118.0, 114.5 | -62.8 |

| 4-Trifluoromethylphenol | 7.53 (d), 6.95 (d) | 158.0, 127.2 (q), 124.2 (q), 115.8 | -61.7 |

Data compiled from various sources and intended for illustrative purposes.[13]

Conclusion

2,6-Disubstituted trifluoromethyl phenols represent a versatile and powerful scaffold in chemical research and drug development. The strategic placement of substituents allows for the fine-tuning of their electronic properties, primarily their acidity and redox potential. This guide has provided a comprehensive overview of the synthesis, characterization, and theoretical analysis of these compounds. The detailed experimental protocols for pKa and redox potential determination, along with the framework for computational analysis, offer a robust toolkit for researchers in this field. As demonstrated through the principles of QSAR, a thorough understanding of the electronic properties of these molecules is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical space promises to yield new and effective treatments for a wide range of diseases.

References

-

Miller, J. A.; Coleman, M. C.; Matthews, R. S. Synthesis of 2,6-bis(trifluoromethyl)phenol and its elaboration into metabolism-resistant analogs of tebufelone. The Journal of Organic Chemistry, 1991 , 56 (24), 6974-6976. [Link]

-

Palomar, J.; et al. QSAR study of dual cyclooxygenase and 5-lipoxygenase inhibitors 2,6-di-tert-butylphenol derivatives. Bioorganic & Medicinal Chemistry, 2003 , 11 (19), 4207-4216. [Link]

-

Cunningham, A.; et al. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 2022 , 27 (23), 8569. [Link]

-

Qin, L.; et al. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 2017 , 60 (9), 3606-3617. [Link]

-

Tratnyek, P. G.; et al. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 2017 , 19 (3), 339-353. [Link]

-

Chemistry LibreTexts. 8.15: The Effect of Substituents on pKa. [Link]

-

Frimer, A. A.; et al. Electronic and Steric Effects in the Dienone-Phenol Rearrangement of 2-Hydroxy- and 2-Alkoxycyclohexa-2,5-dien-1-ones. The Journal of Organic Chemistry, 1994 , 59 (7), 1738-1743. [Link]

-

ChemRxiv. Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. [Link]

-

Verloop, A. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 2012 , 166 (8), 2347-2358. [Link]

-

Salgado, A.; Vargas-Hernández, C. Determination of pKa by absorbance and pH of buffer solutions. American Journal of Analytical Chemistry, 2014 , 5, 1291-1299. [Link]

-

Costantino, L.; et al. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Pharmacological Research, 1993 , 27 (4), 349-358. [Link]

-

Chobanian, H. R.; et al. Synthesis of 4‐trifluoromethyl‐2H‐chromenes via the reaction of 2‐(trifluoroacetyl)phenols with vinyltriphen. Chemistry of Heterocyclic Compounds, 2017 , 53 (6-7), 748-752. [Link]

-

Oxford Reference. Hammett equation. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Ren, L.; et al. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic. Frontiers in Pharmacology, 2022 , 13, 830791. [Link]

-

Jaffe, H. H. THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Canadian Journal of Chemistry, 1954 , 32 (12), 1133-1142. [Link]

-

SlidePlayer. Quantitative structure-activity relationships (QSAR). [Link]

-

University of British Columbia. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

-

International Journal of Novel Research and Development. Quantitative Structure-Activity Relationship (QSAR): A Review. [Link]

-

PubMed. Effect of structure on potency and selectivity in 2,6-disubstituted 4-(2-arylethenyl)phenol lipoxygenase inhibitors. [Link]

-

CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]

-

ResearchGate. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

-

Roy, K.; et al. Exploring QSAR and QAAR for inhibitors of cytochrome P450 2A6 and 2A5 enzymes using GFA and G/PLS techniques. Journal of Enzyme Inhibition and Medicinal Chemistry, 2009 , 24 (5), 1089-1102. [Link]

-

PubMed. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. [Link]

-

PubMed. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link]

-

J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

PubChem. 2,6-Dichloro-4-(trifluoromethyl)phenol. [Link]

-

ResearchGate. Redox potentials of trifluoromethyl-containing compounds. [Link]

-

PubChem. 2,6-Bis(trifluoromethyl)phenol. [Link]

-

ResearchGate. (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. [Link]

-

PalmSens. Cyclic Voltammetry 3/4- What Information Can a CV Provide?. [Link]

-

IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]

-

BioSolveIT. Scaffold-Based Drug Design. [Link]

-

Chemistry LibreTexts. Lab 1: Cyclic Voltammetry. [Link]

-

Elgrishi, N.; et al. A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 2018 , 95 (2), 197-206. [Link]

-

OECD SIDS. SIAM 30, 20-22 April 2010 CAN INITIAL TARGETED ASSESSMENT PROFILE CAS RN 17540-75-9 Chemical Name Phenol, 2,6-bis(1,1-dimethylet. [Link]

-

ResearchGate. Electrochemical Antioxidative Activity Assay of Metalloporphyrins Bearing 2,6-Di-tert-butylphenol Groups Based on. [Link]

-

NSF Public Access Repository. ARTICLE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The prediction of pKa values for phenolic compounds by the DFT theory | Tạp chí Khoa học và Công nghệ - Đại học Đà Nẵng [jst-ud.vn]

- 4. Design, Synthesis, and Evaluation ... | Article | H1 Connect [archive.connect.h1.co]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]